

Navigating NMR Data Discrepancies for Iriomoteolide 1a: A Technical Guide

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Compound of Interest

Compound Name: Iriomoteolide 1a

Cat. No.: B1256734

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For researchers engaged in the synthesis, analysis, or biological investigation of **Iriomoteolide 1a**, inconsistencies in reported Nuclear Magnetic Resonance (NMR) data have presented a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the structural elucidation and verification of this potent marine macrolide.

Frequently Asked Questions (FAQs)

Q1: I have synthesized the originally proposed structure of **Iriomoteolide 1a**, but my ^1H and ^{13}C NMR spectra do not match the data reported for the natural product. What could be the reason for this discrepancy?

A1: This is a well-documented issue. Multiple independent research groups have confirmed that the NMR data of the synthetically prepared, originally proposed structure of **Iriomoteolide 1a** does not match that of the natural isolate.^{[1][2][3][4][5]} This strongly indicates that the initially assigned structure was incorrect.

Q2: What are the major inconsistencies observed between the NMR data of the synthetic proposed structure and the natural **Iriomoteolide 1a**?

A2: The most significant discrepancies in the NMR spectra are observed at the C4 and C24 positions.^{[1][2]} Specifically, the chemical shifts for the proton and carbon at C4, and the proton and carbon at C24, differ substantially between the synthetic compound and the natural product. These differences suggested potential inaccuracies in the assignment of the α,β -

unsaturated double bond configuration and the stereochemistry at the C4 and C5 positions.[\[1\]](#)
[\[2\]](#)

Q3: How was the correct structure of **Iriomoteolide 1a** ultimately determined?

A3: The definitive structure of **Iriomoteolide 1a** was elucidated through a multi-faceted approach that integrated advanced spectroscopic analysis, computational chemistry, and total synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#) This strategy involved:

- Reassessment of the Macrolactone Domain: Detailed 2D-NMR analysis and molecular mechanics-based conformational analysis were used to re-evaluate the configuration of the macrolactone core.[\[6\]](#)[\[8\]](#)
- Computational Analysis: Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations and DP4+ analysis were employed to predict the NMR parameters for various possible stereoisomers of the side chain.[\[6\]](#)[\[8\]](#)
- Total Synthesis: The most probable structure, as suggested by the spectroscopic and computational data, was then synthesized. The NMR data of this synthetic compound was found to be in agreement with that of the natural **Iriomoteolide 1a**, thus confirming its correct structure.[\[6\]](#)[\[9\]](#)

Q4: Where can I find the corrected NMR data for **Iriomoteolide 1a**?

A4: The corrected ¹H and ¹³C NMR data for the now-accepted structure of **Iriomoteolide 1a** can be found in the publications detailing its successful structure elucidation and total synthesis. Researchers should refer to the supporting information of these articles for the full spectral data.

Troubleshooting Guide

Issue: Significant deviation of experimental ¹H and ¹³C NMR chemical shifts from the originally published data for natural **Iriomoteolide 1a**.

Troubleshooting Steps:

- **Verify the Synthesized Structure:** First, ensure that your synthetic route has indeed produced the originally proposed structure. Re-examine all analytical data (NMR, MS, etc.) from your synthetic intermediates.
- **Compare with Corrected Data:** Instead of comparing your data with the initially reported (and now known to be incorrect) values, obtain the NMR data for the revised, correct structure of **Iriomoteolide 1a**.
- **Consider Diastereomers:** If your data does not match the corrected structure, consider the possibility of having synthesized a different diastereomer. Several diastereomers of **Iriomoteolide 1a** have been synthesized and their NMR data reported, which can be used for comparison.^{[1][3][10]}
- **Review Experimental Conditions:** While the structural discrepancy is the primary reason for the data mismatch, ensure your NMR experimental parameters (solvent, temperature, concentration) are consistent with those reported in the literature for the corrected structure.

Data Presentation: Comparison of Key NMR Data

The following table summarizes the key ¹H and ¹³C NMR chemical shift discrepancies between the originally proposed structure and the natural **Iriomoteolide 1a**.

Position	Natural Iriomoteolide 1a	Synthetic (Proposed Structure)
C4 (¹ H ppm)	2.46	3.98
C4 (¹³ C ppm)	47.9	40.6
C24 (¹ H ppm)	2.12	1.96
C24 (¹³ C ppm)	23.8	20.8

Note: Data compiled from multiple sources.^{[1][2][11]} Precise values may vary slightly between different reports.

Experimental Protocols

General Protocol for NMR Data Acquisition of **Iriomoteolide 1a**:

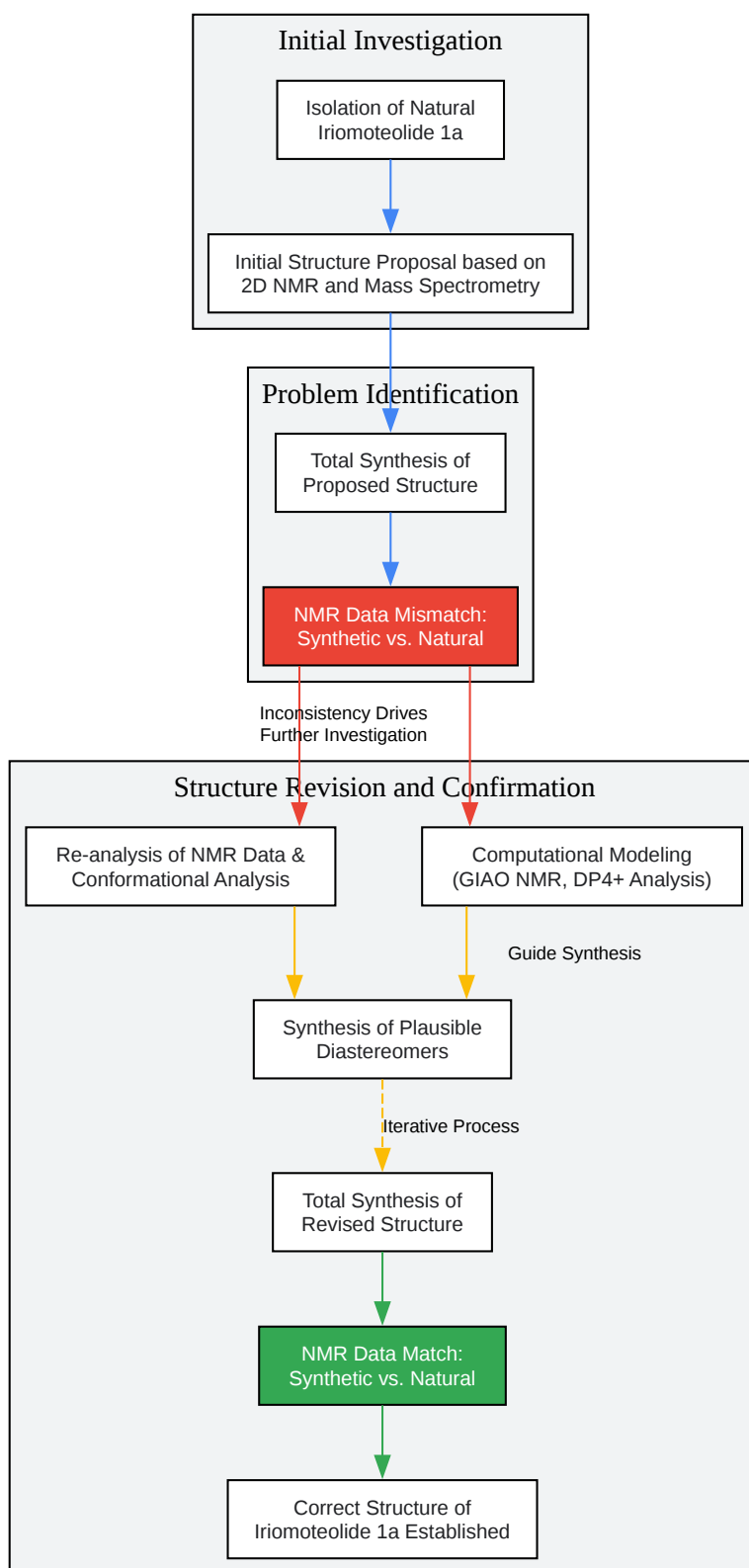
A standardized protocol for acquiring high-quality NMR data for **Iriomoteolide 1a** and its analogs is crucial for accurate comparison.

- **Sample Preparation:** Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). The choice of solvent should be consistent with the literature data you are comparing against.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.
- **2D NMR Experiments:** To aid in structural confirmation, a suite of 2D NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for establishing the carbon skeleton.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities of protons and aid in stereochemical assignments.

Visualization of the Structure Elucidation Workflow

The logical workflow followed to resolve the structural inconsistencies of **Iriomoteolide 1a** is depicted below.



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Caption: Workflow for the structural elucidation of **Iriomoteolide 1a**.

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